(3-Amino-5-((3,4-dimethylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone
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Overview
Description
(3-Amino-5-((3,4-dimethylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring substituted with amino, phenylsulfonyl, and benzo[d][1,3]dioxol-5-yl groups, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-5-((3,4-dimethylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thiophene ring: Starting with a suitable thiophene precursor, various substituents are introduced through electrophilic aromatic substitution reactions.
Introduction of the amino group: Amination reactions, often using reagents like ammonia or amines, are employed to introduce the amino group at the desired position.
Sulfonylation: The phenylsulfonyl group is introduced via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.
Coupling reactions: The benzo[d][1,3]dioxol-5-yl group is attached through coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and stringent purification techniques like chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thiophene moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions, acids or bases for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and materials science.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest it could act as a ligand for proteins or enzymes, influencing their activity.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Industry
In industry, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3-Amino-5-((3,4-dimethylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
(3-Amino-5-((3,4-dimethylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone: This compound itself.
(3-Amino-5-((3,4-dimethylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanol: A similar compound with a hydroxyl group instead of a methanone group.
(3-Amino-5-((3,4-dimethylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)ethanone: A similar compound with an ethanone group instead of a methanone group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique arrangement allows for distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
[3-amino-4-(benzenesulfonyl)-5-(3,4-dimethylanilino)thiophen-2-yl]-(1,3-benzodioxol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O5S2/c1-15-8-10-18(12-16(15)2)28-26-25(35(30,31)19-6-4-3-5-7-19)22(27)24(34-26)23(29)17-9-11-20-21(13-17)33-14-32-20/h3-13,28H,14,27H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDOZFLHCOXKQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC4=C(C=C3)OCO4)N)S(=O)(=O)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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